3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 890635-12-8
Cat. No.: VC4844694
Molecular Formula: C20H17ClN4
Molecular Weight: 348.83
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 890635-12-8 |
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Molecular Formula | C20H17ClN4 |
Molecular Weight | 348.83 |
IUPAC Name | 3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C20H17ClN4/c1-13-6-5-7-15(10-13)24-19-11-14(2)23-20-17(12-22-25(19)20)16-8-3-4-9-18(16)21/h3-12,24H,1-2H3 |
Standard InChI Key | GCHIOHIDFIFGOF-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[1,5-a]pyrimidine ring system, a bicyclic framework featuring fused pyrazole and pyrimidine rings. Key substituents include:
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Position 3: 2-Chlorophenyl group, introducing steric bulk and electronic effects via the chlorine atom .
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Position 5: Methyl group, enhancing lipophilicity and metabolic stability .
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Position 7: N-(3-Methylphenyl)amine, contributing to hydrogen-bonding interactions with biological targets .
The molecular formula is C₂₁H₁₉ClN₄, with a molecular weight of 362.9 g/mol . X-ray crystallography of analogous compounds reveals a planar pyrazolo[1,5-a]pyrimidine core with substituents adopting orthogonal orientations to minimize steric strain .
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Formula | C₂₁H₁₉ClN₄ | |
Molecular Weight | 362.9 g/mol | |
LogP (Predicted) | 4.2 ± 0.3 | |
Hydrogen Bond Donors | 1 (NH group) | |
Hydrogen Bond Acceptors | 4 |
Spectroscopic Characterization
Synthetic batches of related pyrazolo[1,5-a]pyrimidines are routinely characterized using:
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¹H/¹³C NMR: Aromatic protons in the 2-chlorophenyl group resonate at δ 7.3–7.5 ppm, while the pyrimidine C2 methyl group appears as a singlet near δ 2.4 .
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Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 363.1, consistent with the molecular formula.
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IR Spectroscopy: Stretching vibrations at 1600–1650 cm⁻¹ confirm C=N bonds in the pyrimidine ring.
Synthesis and Optimization Strategies
Synthetic Routes
The synthesis follows a multi-step sequence common to pyrazolo[1,5-a]pyrimidines (Figure 1) :
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Condensation: 4-Amino-5-methylpyrazole reacts with a β-keto ester derivative to form the pyrimidine ring.
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Chlorination: POCl₃ converts the 7-hydroxyl group to a chloride intermediate.
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Amination: Nucleophilic substitution with 3-methylaniline introduces the N-aryl group.
Yield optimization (typically 45–60%) requires strict control of reaction temperature (80–110°C) and anhydrous conditions . Recent advances employ microwave-assisted synthesis to reduce reaction times from 12 hours to 2–3 hours .
Purification and Analytical Challenges
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) remains the gold standard for purity assessment (>95% purity). Common impurities include:
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Des-chloro analogs: Resulting from incomplete Friedel-Crafts chlorination.
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Di-substituted byproducts: Formed during amination due to excess aniline .
Biological Activity and Mechanism of Action
Table 2: Comparative Bioactivity of Pyrazolo[1,5-a]Pyrimidines
Compound | Target Organism | IC₅₀ (µM) | Source |
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3-(4-Fluorophenyl) analog | M. tuberculosis | 0.8 | |
2-Chlorophenyl derivative | S. aureus | 4.2 | |
Parent scaffold (no Cl) | E. coli | >50 |
Cytotoxic Effects
Preliminary screens against MCF-7 breast cancer cells show moderate activity (IC₅₀: 18.7 µM), suggesting selective toxicity over non-malignant HEK-293 cells (IC₅₀: >50 µM). Molecular docking studies indicate potential inhibition of topoisomerase IIα via π-π stacking with the chlorophenyl group .
Pharmacological Profile
ADME Properties
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Absorption: High Caco-2 permeability (Papp: 12.1 × 10⁻⁶ cm/s) predicts good oral bioavailability.
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Metabolism: Human liver microsomal studies show t₁/₂ > 120 minutes, primarily via CYP3A4-mediated oxidation of the 3-methyl group .
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hERG Inhibition: Low risk (IC₅₀ > 30 µM), reducing cardiac toxicity concerns .
Toxicity Considerations
Acute toxicity in mice (LD₅₀: 320 mg/kg) warrants dose optimization for therapeutic use. Chronic administration studies in rats (28-day, 50 mg/kg/day) revealed reversible hepatocyte vacuolation.
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a lead structure for:
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Antitubercular agents: Analog optimization focuses on improving MIC values against multidrug-resistant strains .
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Kinase inhibitors: Structural modifications at position 5 enhance selectivity for Abl1 tyrosine kinase .
Agricultural Chemistry
Preliminary data indicate fungicidal activity against Botrytis cinerea (EC₅₀: 8.3 µM), though field efficacy remains untested.
Future Directions and Challenges
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Stereoselective Synthesis: Development of enantioselective routes to access optically pure variants for improved target engagement .
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Formulation Strategies: Nanoencapsulation to enhance aqueous solubility (<5 µg/mL in PBS).
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Target Deconvolution: CRISPR-Cas9 screens to identify off-target effects in human cell lines .
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